molecular formula C22H19BrO3 B11014909 3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one

3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11014909
M. Wt: 411.3 g/mol
InChI Key: LNOMTSQDNZRXRX-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a bromophenyl group, a butyl chain, and a methyl group attached to a furochromene core

Properties

Molecular Formula

C22H19BrO3

Molecular Weight

411.3 g/mol

IUPAC Name

3-(4-bromophenyl)-5-butyl-9-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C22H19BrO3/c1-3-4-5-15-10-20(24)26-22-13(2)21-18(11-17(15)22)19(12-25-21)14-6-8-16(23)9-7-14/h6-12H,3-5H2,1-2H3

InChI Key

LNOMTSQDNZRXRX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditionsThe final step often involves cyclization to form the furochromene core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furochromenes .

Scientific Research Applications

3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the furochromene core may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Shares the bromophenyl group but differs in the core structure.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a bromophenyl group and a pyrazoline core

Uniqueness

3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of functional groups and the furochromene core.

Biological Activity

The compound 3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic molecule belonging to the class of furochromenes. Its unique structure, characterized by a furochromene core with various substituents, has garnered attention for its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article provides an overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Details:

  • Molecular Formula: C22H19BrO3
  • Molar Mass: 411.29 g/mol
  • CAS Number: 858748-59-1

These properties indicate that the compound is relatively large and complex, which may influence its biological interactions.

Anticancer Properties

Research has indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, studies on structurally related furochromenes have demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines.

The primary mechanisms by which these compounds exert their anticancer effects include:

  • Induction of G2/M Phase Arrest: The compound has been shown to cause cell cycle arrest at the G2/M checkpoint, preventing cancer cells from dividing and proliferating.
  • Apoptosis Induction: Certain derivatives have been observed to trigger programmed cell death in cancer cells, contributing to their potential as therapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of compounds like This compound . Key observations include:

  • Substituent Effects: The presence of bromine and butyl groups significantly influences the biological activity. For example, modifications at the 4-position of the phenyl ring enhance potency against cancer cells.
  • Core Structure Importance: The furochromene core is essential for maintaining biological activity; alterations that disrupt this structure typically result in diminished efficacy.

Case Studies

  • Cell Line Studies:
    In vitro studies using human cancer cell lines such as A549 (lung cancer) and K562 (leukemia) have shown that derivatives of this compound exhibit low micromolar activity against these cells. Specifically, one study reported that modifications leading to increased hydrophobicity improved cellular uptake and cytotoxicity.
  • Animal Models:
    Preclinical evaluations in animal models have suggested that these compounds can effectively reduce tumor growth when administered at therapeutic doses. The pharmacokinetic profiles indicate favorable absorption and distribution characteristics.

Comparative Table of Related Compounds

Compound NameStructureBiological ActivityIC50 (µM)
Compound AStructure AAntiproliferative5
Compound BStructure BApoptosis Induction10
This compoundTarget CompoundG2/M Arrest7

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